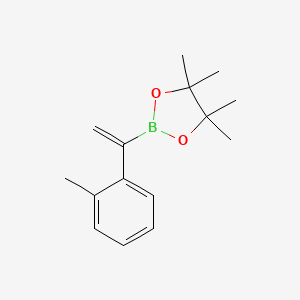![molecular formula C17H17F2N3O6 B13404540 benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carboxybenzyl Gemcitabine is a derivative of gemcitabine, a well-known nucleoside analog used in chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process often requires specific reagents and conditions to ensure the successful attachment of the carboxybenzyl group without affecting the integrity of the gemcitabine molecule .
Industrial Production Methods
Industrial production methods for N-Carboxybenzyl Gemcitabine are designed to maximize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Carboxybenzyl Gemcitabine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of modified compounds with different therapeutic potentials .
Applications De Recherche Scientifique
N-Carboxybenzyl Gemcitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of nucleoside analogs in cellular processes.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
N-Carboxybenzyl Gemcitabine exerts its effects by interfering with DNA synthesis. Once inside the cell, it is phosphorylated to its active triphosphate form, which is then incorporated into the DNA strand during replication. This incorporation leads to chain termination and the inhibition of DNA synthesis, ultimately causing cell death. The molecular targets involved include DNA polymerase and ribonucleotide reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemcitabine: The parent compound, widely used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
N-Carboxybenzyl Gemcitabine is unique due to its modified structure, which may offer different pharmacokinetic properties and therapeutic potentials compared to its parent compound, gemcitabine. This modification can potentially enhance its efficacy and reduce its toxicity, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C17H17F2N3O6 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26) |
Clé InChI |
KFZMOOGZFANFGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


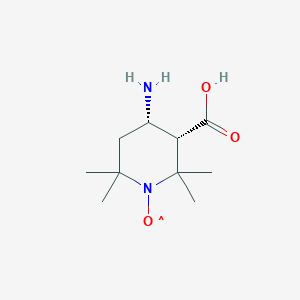
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
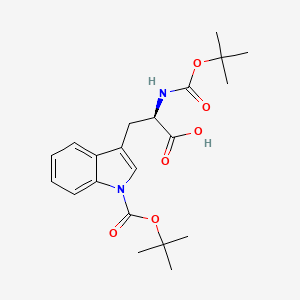


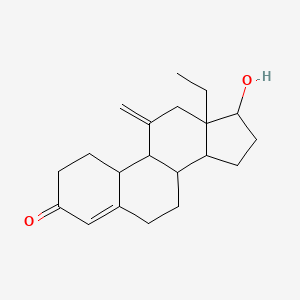



![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)

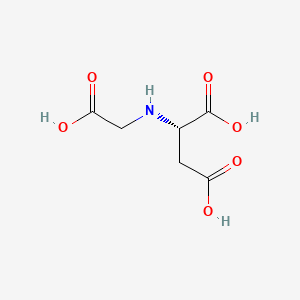
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
